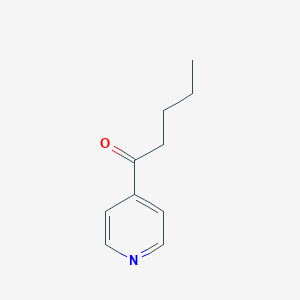

1-(Pyridin-4-yl)pentan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-4-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-4-10(12)9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZKIOQLDYOUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168797 | |

| Record name | 1-Pentanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-73-1 | |

| Record name | 1-(4-Pyridinyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanone, 1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(Pyridin-4-yl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridinyl Ketones in Medicinal Chemistry

Pyridinyl ketones represent a critical structural motif in modern drug discovery. The pyridine ring, a bioisostere of a phenyl group, imparts unique physicochemical properties, including improved aqueous solubility and the ability to act as a hydrogen bond acceptor, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. The ketone functionality provides a versatile synthetic handle for further molecular elaboration. 1-(Pyridin-4-yl)pentan-1-one, the subject of this guide, is a representative member of this class. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in the design and development of novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical properties of 1-(Pyridin-4-yl)pentan-1-one, detailing both theoretical predictions and established experimental protocols for their determination.

Molecular Structure and Identification

Chemical Structure:

Figure 2: Synthetic Workflow for 1-(Pyridin-4-yl)pentan-1-one.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of isonicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to -10 °C in an ice-salt bath. Add a solution of n-butylmagnesium bromide (1.1 eq) in THF dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra are invaluable for structural confirmation. [1] Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | d | 2H | H-2, H-6 (Pyridine) |

| ~7.8 | d | 2H | H-3, H-5 (Pyridine) |

| ~2.9 | t | 2H | -CH₂-CO- |

| ~1.7 | sext | 2H | -CH₂-CH₂-CO- |

| ~1.4 | sext | 2H | -CH₂-CH₂-CH₂- |

| ~0.9 | t | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~150 | C-2, C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~121 | C-3, C-5 (Pyridine) |

| ~38 | -CH₂-CO- |

| ~26 | -CH₂-CH₂-CO- |

| ~22 | -CH₂-CH₂-CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl and pyridine functionalities. [2][3] Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. [4][5] Table 6: Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₂H₅]⁺ |

| 120 | [M - C₃H₇]⁺ |

| 106 | [Pyridine-C=O]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Determination of Physicochemical Properties

Solubility Profile

A systematic solubility analysis provides insights into the polarity and functional groups present.

Figure 3: Solubility Determination Workflow.

Experimental Protocol: Solubility Testing

-

Water Solubility: Add 10 mg of the compound to 1 mL of deionized water in a test tube. Vortex and observe for dissolution.

-

Aqueous Acid/Base Solubility: If insoluble in water, test the solubility in 1 mL of 5% aqueous HCl and, in a separate test tube, 1 mL of 5% aqueous NaOH.

-

Strong Acid Solubility: If insoluble in the above, test solubility in 1 mL of concentrated sulfuric acid.

Based on its structure, 1-(pyridin-4-yl)pentan-1-one is expected to be soluble in 5% HCl due to the basicity of the pyridine nitrogen.

pKa Determination

The pKa of the conjugate acid (the pyridinium ion) can be determined by potentiometric titration or UV-Vis spectroscopy.

Experimental Protocol: Potentiometric pKa Determination

-

Sample Preparation: Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the classical approach.

Experimental Protocol: Shake-Flask logP Determination

-

System Preparation: Prepare a mutually saturated system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

References

-

PubChem. 4-Acetylpyridine. National Center for Biotechnology Information. [Link]

-

Scientific Reports. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. [Link]

-

ResearchGate. Calculated log P for compounds 4a-r. [Link]

-

PubMed Central. CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. National Center for Biotechnology Information. [Link]

-

ResearchGate. The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. [Link]

-

PubMed Central. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Center for Biotechnology Information. [Link]

-

ResearchGate. Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]

-

PubChem. 4-Acetylpyridine. National Center for Biotechnology Information. [Link]

-

PubMed. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. National Center for Biotechnology Information. [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

PubMed. Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. National Center for Biotechnology Information. [Link]

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

PubMed Central. Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]

- Google Patents. Process for producing pyridine carboxylic acids.

-

Beilstein Journal of Organic Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

-

PubMed. Theoretical prediction of relative and absolute pKa values of aminopyridines. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 4(H)-Pyridine, N-acetyl- (CAS 67402-83-9). [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

-

PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

-

Wikipedia. Isonicotinic acid. [Link]

-

FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

-

Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

-

Glen Jackson - West Virginia University. fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Wikipedia. Pyridine. [Link]

- Google Patents. Process for preparing isonicotinic acid.

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

ResearchGate. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. [Link]

-

PubMed. On the accuracy and limits of peptide fragmentation spectrum prediction. National Center for Biotechnology Information. [Link]

Sources

- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-yl)pentan-1-one: Strategies and Methodologies for Researchers

Introduction: The Significance of 4-Acylpyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity to engage in various intermolecular interactions, make it an invaluable component in the design of novel therapeutics. Within this class of compounds, 4-acylpyridines, such as 1-(pyridin-4-yl)pentan-1-one, represent a critical subclass of intermediates and final products with significant applications in drug development and materials science. These ketones serve as versatile precursors for the synthesis of more complex molecules, including APIs (Active Pharmaceutical Ingredients), by enabling further functionalization of the acyl group or the pyridine ring. This guide provides a comprehensive overview of the principal synthetic routes to 1-(pyridin-4-yl)pentan-1-one, offering a critical analysis of each methodology, detailed experimental protocols, and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of 1-(Pyridin-4-yl)pentan-1-one

The synthesis of 4-acylpyridines presents a unique set of challenges primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1] Consequently, synthetic strategies must circumvent this limitation. This guide will focus on two of the most robust and scientifically sound approaches:

-

The Organometallic Approach: Nucleophilic acylation of a pre-functionalized pyridine ring at the 4-position using an organometallic intermediate.

-

The Oxidation Approach: Synthesis of the corresponding secondary alcohol, 1-(pyridin-4-yl)pentan-1-ol, followed by its oxidation to the target ketone.

A third, less direct but noteworthy strategy involving the functionalization of pyridine N-oxides will also be briefly discussed.

Route 1: The Organometallic Approach - A Tale of Two Nucleophiles

This strategy hinges on the generation of a nucleophilic 4-pyridyl species that can then react with a suitable pentanoyl electrophile. The two primary methods for generating this nucleophile are through a Grignard reagent or an organolithium species.

Synthesis via a 4-Pyridyl Grignard Reagent

The formation of a Grignard reagent from a halopyridine is a well-established method for creating a pyridyl nucleophile.[3] 4-Bromopyridine or 4-chloropyridine can be used as precursors.

Mechanism and Rationale: The reaction involves the insertion of magnesium metal into the carbon-halogen bond of the 4-halopyridine, forming a highly polarized carbon-magnesium bond. This effectively reverses the polarity of the C4 carbon, transforming it from an electrophilic site to a potent nucleophile. This "umpolung" is the cornerstone of this synthetic strategy. The subsequent reaction with a pentanoyl electrophile, such as an ester, proceeds via nucleophilic acyl substitution. Esters are often preferred over more reactive acyl chlorides in Grignard reactions to avoid the formation of tertiary alcohol byproducts resulting from double addition.[4][5][6]

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)pentan-1-one via a Grignard Reagent

Step 1: Preparation of the 4-Pyridylmagnesium Halide

-

Materials: 4-Bromopyridine, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Iodine crystal (as an initiator).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 4-bromopyridine in anhydrous THF.

-

Add a small portion of the 4-bromopyridine solution to the magnesium turnings and gently heat to initiate the reaction (the disappearance of the iodine color is an indicator).

-

Once the reaction has initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 2: Acylation with a Pentanoic Ester

-

Materials: Ethyl pentanoate, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Cool the freshly prepared 4-pyridylmagnesium bromide solution to 0 °C in an ice bath.

-

Prepare a solution of ethyl pentanoate in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-4-yl)pentan-1-one.

-

Data Presentation: Comparison of Potential Pentanoyl Electrophiles

| Electrophile | Reactivity | Potential Side Products | Control of Stoichiometry |

| Pentanoyl Chloride | High | Tertiary alcohol (double addition) | Difficult |

| Ethyl Pentanoate | Moderate | Unreacted starting material | More manageable |

| Pentanenitrile | Low | Requires harsher conditions | Good |

Synthesis via 4-Lithiopyridine

An alternative to the Grignard approach is the use of 4-lithiopyridine, which can be generated by halogen-metal exchange from a 4-halopyridine.

Mechanism and Rationale: The reaction of a 4-halopyridine with a strong organolithium base, typically n-butyllithium, at low temperatures results in the formation of 4-lithiopyridine. This species is a highly reactive nucleophile. To circumvent the high reactivity of 4-lithiopyridine with highly reactive acylating agents, a more controlled approach involves the use of an acyl anion equivalent, such as the anion of 4-dimethoxymethylpyridine.[7]

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)pentan-1-one via Lithiation of an Acetal [7]

Step 1: Lithiation of 4-Dimethoxymethylpyridine

-

Materials: 4-Dimethoxymethylpyridine, n-Butyllithium in hexanes, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 4-dimethoxymethylpyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. A deep red or red-brown coloration indicates the formation of the anion.[7]

-

Step 2: Alkylation with a Butyl Halide

-

Materials: 1-Bromobutane.

-

Procedure:

-

To the freshly prepared lithiated species at -78 °C, add 1-bromobutane dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[7]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ketal.

-

Step 3: Hydrolysis to the Ketone

-

Materials: Formic acid or 2M Hydrochloric acid.

-

Procedure:

-

Dissolve the crude ketal in formic acid and heat at 80 °C for 1.5 hours.[7]

-

Alternatively, reflux the ketal in 2M hydrochloric acid overnight.[7]

-

After cooling, neutralize the reaction mixture with a 10% aqueous solution of sodium carbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 1-(pyridin-4-yl)pentan-1-one.

-

Visualization of the Organometallic Routes

Caption: Comparative workflows for the synthesis of 1-(pyridin-4-yl)pentan-1-one via Grignard and lithiation routes.

Route 2: The Oxidation Approach - A Two-Step Strategy

This approach involves the initial synthesis of the secondary alcohol, 1-(pyridin-4-yl)pentan-1-ol, followed by its oxidation to the desired ketone. This method is advantageous when the precursor alcohol is readily accessible.

Synthesis of 1-(Pyridin-4-yl)pentan-1-ol

The precursor alcohol can be synthesized via the reaction of a 4-pyridyl organometallic reagent with pentanal or by the reaction of a pentyl organometallic reagent with pyridine-4-carboxaldehyde.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)pentan-1-ol

-

Materials: 4-Bromopyridine, Magnesium turnings, Anhydrous THF, Pentanal.

-

Procedure:

-

Prepare 4-pyridylmagnesium bromide as described in Route 1.1, Step 1.

-

Cool the Grignard reagent solution to 0 °C.

-

Add a solution of pentanal in anhydrous THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Work-up the reaction as described in Route 1.1, Step 2, to isolate the crude 1-(pyridin-4-yl)pentan-1-ol.

-

Purify the alcohol by column chromatography or distillation under reduced pressure.

-

Oxidation to 1-(Pyridin-4-yl)pentan-1-one

A variety of oxidizing agents can be employed for the conversion of the secondary alcohol to the ketone. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the pyridine ring.

Mechanism and Rationale: The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon bearing the hydroxyl group. Common reagents for this transformation include chromium-based oxidants (e.g., PCC, PDC), manganese-based oxidants (e.g., MnO2), and Swern oxidation (using oxalyl chloride and DMSO). Nitroxide-catalyzed oxidations offer a milder and more environmentally friendly alternative.[2]

Experimental Protocol: Oxidation of 1-(Pyridin-4-yl)pentan-1-ol

-

Materials: 1-(Pyridin-4-yl)pentan-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

-

Procedure:

-

To a stirred suspension of PCC in anhydrous DCM, add a solution of 1-(pyridin-4-yl)pentan-1-ol in DCM.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 1-(pyridin-4-yl)pentan-1-one.

-

Visualization of the Oxidation Route

Caption: Synthetic pathway to 1-(pyridin-4-yl)pentan-1-one via the oxidation of the corresponding secondary alcohol.

Alternative Strategy: Acylation via Pyridine N-Oxides

Functionalization of the pyridine ring can also be achieved by first converting it to the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain transformations.

Mechanism and Rationale: The N-oxide group is electron-donating by resonance and electron-withdrawing by induction. This activation can facilitate reactions at the 2- and 4-positions. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can lead to 2-substituted pyridines.[3] While this method is more established for 2-substitution, variations in reaction conditions and reagents could potentially favor 4-acylation.

Conclusion and Future Perspectives

The synthesis of 1-(pyridin-4-yl)pentan-1-one, a valuable building block in medicinal chemistry, is most reliably achieved through either the acylation of a 4-pyridyl organometallic species or the oxidation of the corresponding secondary alcohol. The choice between these routes will often depend on the availability of starting materials and the desired scale of the reaction. The organometallic routes, particularly the one involving the lithiation of a protected 4-formylpyridine derivative, offer a high degree of control and good yields. The oxidation route is straightforward, provided an efficient synthesis of the precursor alcohol can be established. As the demand for novel pyridine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of 4-acylpyridines will remain an area of active research.

References

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

Taylor & Francis Online. A convenient synthesis of some 4-pyridyl ketones. Available from: [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. Available from: [Link]

- Google Patents. A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.

-

Taylor & Francis Online. A convenient synthesis of some 4-pyridyl ketones. Available from: [Link]

-

YouTube. Grignard Reagent with Esters - a Practice Example. Available from: [Link]

-

ACS Publications. Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Available from: [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Available from: [Link]

-

Organic Chemistry Portal. A new mild method for the one-pot synthesis of pyridines. Available from: [Link]

-

ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Available from: [Link]

-

PMC - NIH. Unified ionic and radical C-4 alkylation and arylation of pyridines. Available from: [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

-

ACS Publications. A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. Available from: [Link]

-

ResearchGate. A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Available from: [Link]

- Google Patents. Preparation method of 1-(4-pyridyl) acetone.

-

PMC - PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Available from: [Link]

-

CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available from: [Link]

-

Chemistry Steps. Esters with Grignard Reagent. Available from: [Link]

-

Efficient Synthesis of Pyridines. Available from: [Link]

-

PMC - NIH. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available from: [Link]

-

ChemRxiv. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 7. tandfonline.com [tandfonline.com]

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery and Development

An In-depth Technical Guide to the Biological Activities of Pyridine Derivatives

Introduction: The "Privileged" Status of the Pyridine Ring in Medicinal Chemistry

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, holds a position of exceptional importance in the field of drug discovery.[1][2] Its prevalence in numerous natural products, including essential vitamins and alkaloids, and its core presence in a significant number of FDA-approved pharmaceuticals underscore its "privileged" status.[2][3][4] Pyridine-based structures are not merely passive frameworks; the nitrogen atom imparts unique physicochemical properties, such as hydrogen bonding capability, improved solubility, and metabolic stability, which are highly desirable in therapeutic agents.[1][5] These attributes enhance a molecule's pharmacokinetic and pharmacodynamic profiles, making the pyridine scaffold a versatile and powerful tool for medicinal chemists.[1] This guide provides a comprehensive exploration of the diverse biological activities of pyridine derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate their therapeutic potential.

Chapter 1: Anticancer Activities of Pyridine Derivatives

The fight against cancer, a disease characterized by uncontrolled cell division and metastasis, has been significantly advanced by the introduction of pyridine-containing therapeutics.[6] These compounds exert their effects by targeting a variety of molecular pathways crucial for tumor growth and survival.[7]

1.1: Targeting Key Oncogenic Pathways

Pyridine derivatives have demonstrated remarkable versatility in their ability to inhibit multiple cancer-associated targets.[7] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling enzymes to the disruption of fundamental cellular processes like cell division and DNA maintenance.[1][6]

Mechanism 1: Kinase Inhibition

Protein kinases are a class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many cancers. Pyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase in this process. Certain pyridine derivatives function by inhibiting VEGFR-2 phosphorylation, thereby disrupting the downstream signaling cascade that promotes angiogenesis.[4][8]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another tyrosine kinase that, when overactivated, drives the proliferation of cancer cells. Pyridine-based inhibitors can block the ATP-binding site of EGFR, preventing its activation and halting tumor cell growth.[6]

Caption: Simplified VEGFR-2 Signaling Pathway Inhibition.

Mechanism 2: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. Several pyridine derivatives exert their anticancer effects by interfering with tubulin polymerization.[1] This disruption leads to a failure in mitotic spindle formation, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[1]

Mechanism 3: DNA Intercalation and Damage

The planar aromatic nature of some pyridine derivatives allows them to intercalate between the base pairs of DNA.[6] This insertion distorts the DNA double helix, which can inhibit DNA replication and transcription, ultimately leading to cell death.[6] Furthermore, some cobalt(III) pyridine complexes have been shown to possess photocleavage ability, efficiently damaging plasmid DNA upon irradiation.[1]

Table 1: Selected Anticancer Pyridine Derivatives and their Mechanisms

| Compound Class | Target/Mechanism | Example Target Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Thieno[2,3-c]pyridines | Tubulin Polymerization Inhibition | Various Cancer Cell Lines | Promising anti-proliferative activity | [1] |

| Pyridine-ureas | Unspecified (Anti-proliferative) | MCF-7 (Breast Cancer) | Micromolar (µM) range | [1] |

| Pyrazolo[3,4-b]pyridines | Unspecified (Cytotoxic) | PC-3 (Prostate), MCF-7 (Breast) | Low µM level | [9] |

| Benzo[h]quinoline (Cu Complex) | DNA Intercalation | MCF-7 (Breast Cancer) | 0.05 µM | [6] |

| Pyridine-urea Hybrids | VEGFR-2 Phosphorylation Inhibition | MCF-7 (Breast Cancer) | Surpasses Doxorubicin |[8] |

1.2: Experimental Workflow for Preclinical Evaluation

Validating the anticancer potential of a novel pyridine derivative requires a systematic, multi-step approach that progresses from in vitro characterization to in vivo assessment.

Workflow Diagram: From In Vitro Screening to In Vivo Pharmacokinetics

Caption: Preclinical evaluation workflow for anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: In Vivo Pharmacokinetic (PK) Analysis

This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[9]

-

Animal Model: Use healthy naïve mice (e.g., Balb/c).

-

Compound Administration: Administer the pyridine derivative via two routes to assess bioavailability: intraperitoneal (IP) injection (e.g., 4 mg/kg) and oral gavage (PO) (e.g., 8 mg/kg).[9]

-

Blood Sampling: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

-

Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

-

LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the plasma concentration versus time for each route of administration. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (T½).[9] Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IP) * (Dose_IP / Dose_PO) * 100.[9]

Chapter 2: Antimicrobial Activities of Pyridine Derivatives

The rise of multidrug-resistant pathogens presents a critical global health threat. Pyridine derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[3][10]

2.1: Mechanisms of Antimicrobial Action

Antibacterial Activity: The antibacterial action of some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines is believed to stem from the induction of oxidative stress at the bacterial cell membrane.[11] This initial insult can lead to further penetration of the compound into the cell, causing damage to the genetic material and inhibiting replication, ultimately resulting in apoptosis-like cell death.[11]

Antifungal Activity: Pyridine-containing compounds have also demonstrated significant antifungal properties.[5] For instance, certain pyridine-grafted chitosan polymers have been shown to severely damage the structure of fungal hyphae, inhibiting growth.[5]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | S. aureus, E. coli, C. albicans | Comparable to Norfloxacin & Fluconazole | [3] |

| Thienopyridines | E. coli, B. mycoides, C. albicans | 0.0048 - 0.039 mg/mL | [10] |

| Oxazolo[4,5-b]pyridines | Methicillin-resistant S. aureus (MRSA) | 1.55 - 25 µg/mL | [5] |

| Pyridine Salts | A. niger, C. albicans, S. aureus, E. coli | 0.02 - 12 mM |[3] |

2.2: Experimental Protocol for Antimicrobial Susceptibility Testing

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Grow the microbial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridine derivative in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Chapter 3: Antiviral Activities of Pyridine Derivatives

Pyridine derivatives are integral to the treatment of viral infections, most notably Human Immunodeficiency Virus (HIV).

Mechanism: Inhibition of HIV Life Cycle Enzymes

The HIV replication cycle relies on virally encoded enzymes that are distinct from host cell machinery, making them excellent drug targets.

-

Reverse Transcriptase (RT) Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as the pyridine-containing drug Delavirdine, bind directly to a hydrophobic pocket on the RT enzyme.[2] This binding induces a conformational change that disrupts the enzyme's catalytic site, blocking the conversion of viral RNA into DNA.[2]

-

Protease Inhibition: HIV protease is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins. Protease inhibitors like Atazanavir, which contains a pyridine ring, are designed to fit into the active site of the enzyme, preventing this cleavage and resulting in the production of non-infectious, immature viral particles.[1][2]

Caption: Inhibition of HIV replication by pyridine derivatives.

Chapter 4: Other Notable Biological Activities

The therapeutic potential of pyridine derivatives extends beyond infectious diseases and oncology.

-

Neuroprotective Activity: Dihydropyridine derivatives have been investigated for their neuroprotective effects, showing potential for the treatment of neuronal disorders like Parkinson's disease and cerebral ischemia.[2]

-

Anti-inflammatory Activity: Certain pyridine compounds, such as the non-steroidal anti-inflammatory drug (NSAID) piroxicam, are used to treat arthritis.[2]

-

Cardiovascular Effects: Pyridine derivatives are used as antihypertensive agents (e.g., Nilvadipine) and vasodilators (e.g., Amrinone, Milrinone), often by modulating calcium channel activity.[1][2]

Conclusion and Future Directions

The pyridine scaffold is unequivocally a cornerstone of medicinal chemistry, providing the foundation for a vast array of therapeutic agents.[1] Its structural and electronic versatility allows for the fine-tuning of biological activity across numerous disease areas, from cancer to viral and bacterial infections.[3][8] The ongoing challenges in drug development, including the emergence of drug resistance and the need for improved target selectivity, continue to drive innovation in this field.[8] Future research will likely focus on the rational design of novel pyridine-based covalent inhibitors, the exploration of fused heterocyclic systems to enhance potency, and the application of nanotechnology-based drug delivery systems to improve the bioavailability and therapeutic index of these remarkable compounds.[8] The continued exploration of pyridine chemistry promises to deliver the next generation of life-saving medicines.

References

- Pyridine: the scaffolds with significant clinical diversity.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evalu

- Pyridine Compounds with Antimicrobial and Antiviral Activities.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

- Recent Advancements in Pyridine Deriv

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Pyridine heterocycles: Compiling the anticancer capabilities.

- Commentary on Pyridine Compounds & its Antimicrobial Activities.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity rel

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemijournal.com [chemijournal.com]

- 8. ijsat.org [ijsat.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(Pyridin-4-yl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of pharmaceutical research and drug development, novel compounds are the bedrock of innovation. Among these is 1-(Pyridin-4-yl)pentan-1-one, a pyridine derivative with significant potential. As with any pioneering work, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for 1-(Pyridin-4-yl)pentan-1-one, the precautionary principles outlined herein are extrapolated from the well-documented hazards of its parent compound, pyridine, and its derivatives. This approach aligns with established laboratory safety protocols, where structurally similar compounds are handled with commensurate caution.

The Compound Profile: Understanding the Inherent Risks

1-(Pyridin-4-yl)pentan-1-one belongs to the pyridine class of heterocyclic aromatic organic compounds. Pyridine itself is a flammable, toxic liquid with a distinctively unpleasant, fish-like odor.[1] Its derivatives often share similar hazardous properties. Therefore, a comprehensive risk assessment is the foundational step before any experimental work commences.

Assumed Hazard Classification (Based on Pyridine):

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 2 | Highly flammable liquid and vapour (H225)[2][3][4] |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed (H302)[2][3][4][5] |

| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin (H312)[4][5] |

| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled (H332)[4][5] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation (H315)[4][5] |

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation (H319)[5] |

This table is a presumptive classification based on pyridine and its derivatives and should be treated as a minimum safety standard.

The Causality of Caution: Mechanistic Insights into Pyridine Toxicity

Exposure to pyridine and its derivatives can adversely affect human health through various routes.[6] Inhalation may lead to irritation of the eyes, nose, and throat, as well as systemic effects like headaches, dizziness, and nausea.[6] Skin contact can result in irritation, and prolonged exposure may lead to absorption into the body.[6] Ingestion can cause gastrointestinal distress.[6] Chronic exposure or high-level acute exposure to pyridine has been associated with potential liver and kidney damage.[6][7] The lipophilic nature of the pyridine ring facilitates its absorption and distribution throughout the body, underscoring the importance of minimizing all routes of exposure.

A Self-Validating System of Safety: The Experimental Workflow

The following protocols are designed to create a closed loop of safety, where each step validates the integrity of the next.

Pre-Experiment Risk Assessment

A thorough risk assessment is non-negotiable.[8] This involves identifying potential hazards, evaluating the risks, and implementing control measures.

Risk Assessment Workflow

Sources

- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. gov.uk [gov.uk]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Procurement and Quality Control of 1-(Pyridin-4-yl)pentan-1-one: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Quality Verification of 1-(Pyridin-4-yl)pentan-1-one (CAS No. 1701-73-1).

This guide provides a comprehensive overview of the critical considerations for sourcing 1-(Pyridin-4-yl)pentan-1-one, a key building block in pharmaceutical research and development. From navigating the landscape of commercial suppliers to establishing robust in-house quality control protocols, this document serves as an essential resource for ensuring the integrity and reproducibility of your research.

Introduction to 1-(Pyridin-4-yl)pentan-1-one: A Versatile Pyridine Derivative

1-(Pyridin-4-yl)pentan-1-one, with the Chemical Abstracts Service (CAS) number 1701-73-1, is a heterocyclic ketone that has garnered interest within the scientific community. Its structure, featuring a pyridine ring linked to a pentanone moiety, makes it a valuable intermediate in the synthesis of more complex molecules. The pyridine nucleus is a well-established pharmacophore in drug discovery, known for its ability to engage in various biological interactions. Pyridinone-containing compounds have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the ketone functional group further enhances its utility, allowing for a range of chemical modifications.

Identifying and Evaluating Commercial Suppliers

The procurement of high-quality starting materials is a fundamental prerequisite for successful research. Several chemical suppliers offer 1-(Pyridin-4-yl)pentan-1-one, and a careful evaluation of these vendors is crucial.

Key Supplier Selection Criteria:

-

Purity and Specification: Always request a Certificate of Analysis (CoA) or a detailed technical data sheet. Pay close attention to the specified purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Consistency: For long-term projects, supplier consistency in product quality is paramount. Inquire about their quality management systems and batch-to-batch variability.

-

Documentation: Reputable suppliers will readily provide Safety Data Sheets (SDS) and other necessary regulatory documentation.

-

Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and addressing any concerns regarding the product.

Table 1: Representative Commercial Suppliers of 1-(Pyridin-4-yl)pentan-1-one (CAS: 1701-73-1)

| Supplier | Purity Specification (Typical) | Available Quantities | Additional Notes |

| Sigma-Aldrich | ≥95% | Grams to Kilograms | Often provides comprehensive analytical data and supporting documentation. |

| ChemScene | ≥98% | Milligrams to Grams | Provides basic physicochemical data and safety information.[3] |

| AIFCHEM | 95% | Milligrams to Grams | Offers related pyridine derivatives and building blocks.[4] |

| BLDpharm | Varies | Grams to Kilograms | Important to request batch-specific CoA. |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence before procurement.

In-House Quality Control: A Self-Validating System

Upon receipt of 1-(Pyridin-4-yl)pentan-1-one, it is imperative to perform in-house quality control to verify the supplier's specifications and to ensure the material is suitable for its intended use. This step is critical for maintaining the integrity and reproducibility of your experimental results.

Visual Inspection and Physical Properties

A preliminary visual inspection of the material should be conducted. 1-(Pyridin-4-yl)pentan-1-one is typically a solid at room temperature. Note any discoloration or presence of foreign particulates. Basic physical properties can also be confirmed.

Spectroscopic Identification

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for C₁₀H₁₃NO is 163.22 g/mol .

Purity Assessment by Chromatography

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A validated reverse-phase HPLC method is essential for quantifying the main component and detecting any impurities.[6]

Figure 1: Logical Workflow for Incoming Quality Control of 1-(Pyridin-4-yl)pentan-1-one

Caption: Workflow for procurement and quality control.

Experimental Protocol: Generic Reverse-Phase HPLC Method for Pyridine Derivatives

This protocol provides a starting point for developing a specific method for 1-(Pyridin-4-yl)pentan-1-one. Method development and validation are crucial for accurate quantification.[7]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point for pyridine-containing compounds.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.

Synthesis of 1-(Pyridin-4-yl)pentan-1-one

Understanding the synthetic route of a procured chemical can provide insights into potential impurities. While specific, detailed protocols for the synthesis of 1-(Pyridin-4-yl)pentan-1-one are not widely published in peer-reviewed journals, general methods for the synthesis of pyridines are well-established. One common approach is a one-pot, multi-component reaction. For instance, a three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate can yield polysubstituted pyridines under mild conditions.[9] Another green synthesis approach involves a four-component reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate.[10]

Figure 2: Conceptual Synthetic Pathway for Pyridine Derivatives

Caption: A general one-pot synthesis of pyridines.

Applications in Drug Discovery and Development

Pyridine and its derivatives are considered privileged scaffolds in drug discovery due to their presence in numerous FDA-approved drugs.[11] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[11] The pyridone core, a tautomer of hydroxypyridine, is particularly significant and has been utilized in the development of drugs with a wide range of therapeutic applications, including kinase inhibitors.[1][12] While specific applications of 1-(Pyridin-4-yl)pentan-1-one are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. Its value lies in providing a scaffold that can be further elaborated to explore structure-activity relationships in drug discovery programs.

Safety and Handling

A thorough review of the Safety Data Sheet (SDS) is mandatory before handling 1-(Pyridin-4-yl)pentan-1-one. General safety precautions for handling pyridine derivatives should be followed. These compounds can be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

The successful integration of 1-(Pyridin-4-yl)pentan-1-one into research and development workflows hinges on a meticulous approach to sourcing and quality verification. By carefully selecting suppliers, establishing robust in-house quality control protocols, and adhering to safe handling practices, researchers can ensure the reliability of their starting materials and, consequently, the integrity of their scientific outcomes. This guide provides a foundational framework for navigating these critical aspects, empowering researchers to proceed with confidence in their chemical sourcing and utilization.

References

- BenchChem. Pyridin-4-ol synthesis and characterization. BenchChem. Accessed January 25, 2026.

- ChemScene. 1-(Pyridin-4-yl)butan-1-one. ChemScene. Accessed January 25, 2026.

- DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Accessed January 25, 2026.

- Al-Ostath, A., et al. (2021).

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

- HELIX Chromatography. HPLC Methods for analysis of Pyridine.

- AiFChem. 1-(Pyridin-4-yl)butan-1-one. AiFChem. Accessed January 25, 2026.

- Li, et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848981.

- The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Accessed January 25, 2026.

- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- Organic Chemistry Portal. A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. Accessed January 25, 2026.

- ChemicalBook. 4-Penten-1-ol(821-09-0) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.

- PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock. Accessed January 25, 2026.

- Acta Poloniae Pharmaceutica-Drug Research. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Accessed January 25, 2026.

- Organic Syntheses. 4 - Organic Syntheses Procedure. Organic Syntheses. Accessed January 25, 2026.

- National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Accessed January 25, 2026.

- PubChem. Piridin-4-one. PubChem. Accessed January 25, 2026.

- ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Accessed January 25, 2026.

- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Accessed January 25, 2026.

- ResearchGate. 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O.

- ChemicalBook. 4-Methyl-1-pentene(691-37-2) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.

- The Royal Society of Chemistry. Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. The Royal Society of Chemistry. Accessed January 25, 2026.

- Sigma-Aldrich. 1-(pyridin-4-yl)ethan-1-one. Sigma-Aldrich. Accessed January 25, 2026.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1701-71-9 | 1-(Pyridin-4-yl)butan-1-one - AiFChem [aifchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. helixchrom.com [helixchrom.com]

- 9. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

- 10. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Functionalization of 1-(Pyridin-4-yl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic protocols for the functionalization of 1-(Pyridin-4-yl)pentan-1-one, a versatile scaffold in medicinal chemistry and materials science. The pyridine motif is a ubiquitous feature in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The strategic modification of 1-(Pyridin-4-yl)pentan-1-one at three key positions—the α-carbon of the keto group, the carbonyl moiety, and the pyridine ring—opens avenues for the creation of diverse chemical libraries for drug discovery and the development of novel functional materials. This document outlines detailed, step-by-step protocols for α-halogenation and subsequent elimination, direct α-alkylation, carbonyl reduction, and C-H functionalization of the pyridine ring, supported by mechanistic insights and data presentation to guide researchers in their synthetic endeavors.

Introduction

The pyridine ring is a privileged heterocyclic scaffold in the field of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[4][5][6] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore. 1-(Pyridin-4-yl)pentan-1-one, featuring both a pyridine ring and a flexible keto-alkyl chain, represents a valuable starting material for the synthesis of a diverse range of derivatives. The functionalization of this molecule allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to the drug development process. This guide provides detailed protocols for key transformations, empowering researchers to generate novel analogs with tailored properties.

I. Functionalization at the α-Carbon

The α-position to the carbonyl group is a primary site for functionalization due to the acidity of the α-protons, enabling the formation of enolates or enols that can react with various electrophiles.[7][8]

A. α-Halogenation and Subsequent Elimination to α,β-Unsaturated Ketones

α-Halogenation of ketones is a fundamental transformation that introduces a versatile handle for subsequent reactions, such as eliminations to form α,β-unsaturated ketones.[7][9][10] These unsaturated systems are valuable Michael acceptors and dienophiles in various synthetic applications. The acid-catalyzed halogenation proceeds through an enol intermediate.[9][10]

Protocol 1: α-Bromination of 1-(Pyridin-4-yl)pentan-1-one

This protocol describes the acid-catalyzed α-bromination of 1-(Pyridin-4-yl)pentan-1-one.

-

Materials:

-

1-(Pyridin-4-yl)pentan-1-one

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 1-(Pyridin-4-yl)pentan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

In a dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred ketone solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by slowly adding it to a stirred solution of 10% sodium thiosulfate to consume excess bromine.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-bromo-1-(pyridin-4-yl)pentan-1-one can be purified by column chromatography on silica gel.

-

Protocol 2: Elimination of HBr to form 1-(Pyridin-4-yl)pent-2-en-1-one

The resulting α-bromo ketone can be dehydrobrominated using a non-nucleophilic base like pyridine to yield the corresponding α,β-unsaturated ketone.[9][10]

-

Materials:

-

2-Bromo-1-(pyridin-4-yl)pentan-1-one

-

Pyridine

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the crude 2-bromo-1-(pyridin-4-yl)pentan-1-one (1.0 eq) in toluene in a round-bottom flask.

-

Add pyridine (2.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

| Reagent/Condition | Purpose | Expected Outcome |

| Bromine in Acetic Acid | Electrophilic bromination at the α-carbon | Formation of 2-bromo-1-(pyridin-4-yl)pentan-1-one |

| Pyridine (heat) | Base for E2 elimination of HBr | Formation of 1-(pyridin-4-yl)pent-2-en-1-one |

Experimental Workflow for α,β-Unsaturation

Caption: Workflow for the synthesis of an α,β-unsaturated ketone.

B. Direct α-Alkylation

Direct alkylation at the α-position is a powerful method for C-C bond formation. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to quantitatively form the enolate.

Protocol 3: α-Alkylation of 1-(Pyridin-4-yl)pentan-1-one

This protocol details the α-alkylation using LDA and an alkyl halide.

-

Materials:

-

1-(Pyridin-4-yl)pentan-1-one

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with septum

-

Syringes

-

Dry ice/acetone bath (-78 °C)

-

-

Procedure:

-

Set up an oven-dried flask under an inert atmosphere (nitrogen or argon).

-

Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) via syringe to the stirred THF.

-

Add a solution of 1-(Pyridin-4-yl)pentan-1-one (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

| Alkylating Agent | Expected Product |

| Methyl Iodide | 2-Methyl-1-(pyridin-4-yl)pentan-1-one |

| Benzyl Bromide | 2-Benzyl-1-(pyridin-4-yl)pentan-1-one |

| Ethyl Bromoacetate | Ethyl 2-benzoyl-2-(pyridin-4-yl)hexanoate |

II. Functionalization at the Carbonyl Group

The carbonyl group is a key reactive site, readily undergoing reduction to an alcohol.

A. Reduction to Alcohol

The reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydroxyl group that can be further functionalized. Sodium borohydride is a mild and selective reducing agent for this transformation. A Japanese patent describes a similar reduction to yield 1-(pyridin-4-yl)pentan-2-ol, although the specific starting material and detailed conditions differ slightly.[1]

Protocol 4: Reduction of 1-(Pyridin-4-yl)pentan-1-one to 1-(Pyridin-4-yl)pentan-1-ol

-

Materials:

-

1-(Pyridin-4-yl)pentan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

Dissolve 1-(Pyridin-4-yl)pentan-1-one (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting 1-(Pyridin-4-yl)pentan-1-ol is often pure enough for subsequent steps, or can be purified by chromatography.

-

Reaction Scheme for Carbonyl Reduction

Caption: Reduction of the ketone to a secondary alcohol.

III. Functionalization of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly under radical conditions (Minisci reaction) or after pre-functionalization for cross-coupling reactions.[4][5]

A. Minisci-Type Alkylation

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles.[11][12][13] It typically proceeds via the addition of a nucleophilic radical to the protonated pyridine ring, favoring the C2 and C4 positions. For 4-substituted pyridines, functionalization is directed to the C2 and C6 positions.

Protocol 5: Minisci Alkylation of 1-(Pyridin-4-yl)pentan-1-one

This protocol describes a general procedure for the decarboxylative alkylation of the pyridine ring.

-

Materials:

-

1-(Pyridin-4-yl)pentan-1-one

-

Carboxylic acid (e.g., pivalic acid, adamantane-1-carboxylic acid)

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile/Water solvent mixture

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-(Pyridin-4-yl)pentan-1-one (1.0 eq) and the carboxylic acid (3.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Add trifluoroacetic acid (1.1 eq) to protonate the pyridine nitrogen.

-

Add silver nitrate (0.1 eq) to the mixture.

-

Heat the solution to 80 °C.

-

In a separate container, dissolve ammonium persulfate (3.0 eq) in water.

-

Add the ammonium persulfate solution dropwise to the heated reaction mixture over 30 minutes.

-

Stir the reaction at 80 °C for 2-4 hours.

-

Cool to room temperature and basify with saturated sodium bicarbonate solution.

-

Extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product mixture (C2 and C6 isomers) by column chromatography.

-

| Carboxylic Acid | Expected Major Products |

| Pivalic acid | 2-tert-Butyl-4-pentanoylpyridine |

| Cyclohexanecarboxylic acid | 2-Cyclohexyl-4-pentanoylpyridine |

B. Palladium-Catalyzed Cross-Coupling

For more controlled functionalization, the pyridine ring can be halogenated first, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.[2][14][15][16][17] This approach requires the synthesis of a halo-derivative of 1-(pyridin-4-yl)pentan-1-one.

Sources

- 1. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]

- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. researchgate.net [researchgate.net]

- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

Application Notes and Protocols for the Quantification of 1-(Pyridin-4-yl)pentan-1-one

Introduction

1-(Pyridin-4-yl)pentan-1-one is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate or a metabolite.[1] Accurate and precise quantification of this analyte is critical for various stages of drug development, including pharmacokinetic studies, process monitoring, and quality control. This document provides a comprehensive guide to the analytical techniques for the quantification of 1-(Pyridin-4-yl)pentan-1-one, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to be validated in accordance with international regulatory standards, such as the ICH Q2(R2) guidelines.[2]